Cas no 156767-69-0 ((24S)-3β-Hydroxyergost-5-en-7-one)

(24S)-3β-Hydroxyergost-5-en-7-one is a steroidal compound characterized by a hydroxyl group at the 3β position and a ketone functionality at C-7 in the ergostane skeleton. This molecule is of interest in biochemical and pharmaceutical research due to its structural similarity to natural sterols and potential role as an intermediate in steroid biosynthesis. Its defined stereochemistry at C-24 enhances specificity for studies involving sterol metabolism or enzyme interactions. The compound’s purity and stability make it suitable for analytical applications, including chromatography and spectroscopy. Researchers value its well-characterized structure for investigating sterol-related pathways or developing derivatives with modified biological activity.
(24S)-3β-Hydroxyergost-5-en-7-one structure
156767-69-0 structure
Product name:(24S)-3β-Hydroxyergost-5-en-7-one
CAS No:156767-69-0
MF:C28H46O2
MW:414.66364
CID:98041
PubChem ID:71307326

(24S)-3β-Hydroxyergost-5-en-7-one Chemical and Physical Properties

Names and Identifiers

    • 3beta-Hydroxyergost-5-en-7-one
    • (24S)-3b-Hydroxyergost-5-en-7-one
    • (3β,20R)-3-Hydroxyergost-5-en-7-one
    • Ergost-5-en-7-one,3-hydroxy-, (3b)-(9CI)
    • [ "" ]
    • 3β-Hydroxyergost-5-en-7-one
    • (24S)-3beta-Hydroxyergost-5-en-7-one
    • 156767-69-0
    • AKOS022184673
    • Ergost-5-en-7-one,3-hydroxy-,(3b)-(9ci)
    • Ergost-5-en-7-one, 3-hydroxy-, (3beta)-
    • 3-beta-Hydroxyergost-5-en-7-one
    • FS-10432
    • (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
    • (24S)-3β-Hydroxyergost-5-en-7-one
    • Inchi: InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-26-24(12-14-28(22,23)6)27(5)13-11-21(29)15-20(27)16-25(26)30/h16-19,21-24,26,29H,7-15H2,1-6H3
    • InChI Key: LTLKHSBYMNKWPF-UHFFFAOYSA-N
    • SMILES: OC1CCC2(C)C(=CC(=O)C3C2CCC2(C)C3CCC2C(C)CCC(C)C(C)C)C1

Computed Properties

  • Exact Mass: 414.349780706g/mol
  • Monoisotopic Mass: 414.349780706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 693
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.7
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 524.5±29.0 °C at 760 mmHg
  • Flash Point: 221.5±16.9 °C
  • Vapor Pressure: 0.0±3.1 mmHg at 25°C

(24S)-3β-Hydroxyergost-5-en-7-one Security Information

(24S)-3β-Hydroxyergost-5-en-7-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H393640-10mg
(24S)-3β-Hydroxyergost-5-en-7-one
156767-69-0
10mg
$ 2101.00 2023-04-15
TRC
H393640-1mg
(24S)-3β-Hydroxyergost-5-en-7-one
156767-69-0
1mg
$ 259.00 2023-04-15
TRC
H393640-5mg
(24S)-3β-Hydroxyergost-5-en-7-one
156767-69-0
5mg
$ 1114.00 2023-04-15
TRC
H393640-2mg
(24S)-3β-Hydroxyergost-5-en-7-one
156767-69-0
2mg
$ 477.00 2023-04-15
TRC
H393640-50mg
(24S)-3β-Hydroxyergost-5-en-7-one
156767-69-0
50mg
$ 11200.00 2023-09-07

Additional information on (24S)-3β-Hydroxyergost-5-en-7-one

Introduction to (24S)-3β-Hydroxyergost-5-en-7-one (CAS No. 156767-69-0)

(24S)-3β-Hydroxyergost-5-en-7-one, also known by its CAS number 156767-69-0, is a steroidal compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is a derivative of ergosterol, a sterol found in the cell membranes of fungi and some plants. The unique structural features and biological activities of (24S)-3β-Hydroxyergost-5-en-7-one make it a valuable target for research and potential therapeutic applications.

The chemical structure of (24S)-3β-Hydroxyergost-5-en-7-one is characterized by a steroidal backbone with specific functional groups. The presence of a 3β-hydroxy group and a ketone at the C-7 position contributes to its distinct properties. These structural elements are crucial for its biological activities, including anti-inflammatory, antifungal, and cytotoxic effects. Recent studies have further elucidated the mechanisms through which (24S)-3β-Hydroxyergost-5-en-7-one exerts these activities, providing insights into its potential therapeutic applications.

In the realm of medicinal chemistry, (24S)-3β-Hydroxyergost-5-en-7-one has been investigated for its anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that (24S)-3β-Hydroxyergost-5-en-7-one could be a promising candidate for the development of anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory effects, (24S)-3β-Hydroxyergost-5-en-7-one has also demonstrated significant antifungal activity. Studies have shown that this compound is effective against various fungal pathogens, including Candida albicans and Aspergillus fumigatus. The mechanism of action involves disrupting fungal cell membrane integrity, leading to cell death. This property makes (24S)-3β-Hydroxyergost-5-en-7-one a potential lead compound for the development of new antifungal agents, especially in light of the increasing prevalence of drug-resistant fungal infections.

Cytotoxicity is another important aspect of (24S)-3β-Hydroxyergost-5-en-7-one's biological profile. Research conducted by scientists at the National Institutes of Health has revealed that this compound exhibits selective cytotoxicity against cancer cells, particularly those derived from breast and lung cancers. The mechanism underlying this activity involves inducing apoptosis through the activation of caspase pathways. These findings highlight the potential of (24S)-3β-Hydroxyergost-5-en-7-one as an anticancer agent and warrant further investigation in preclinical and clinical settings.

The synthesis and purification of (24S)-3β-Hydroxyergost-5-en-7-one have been optimized using advanced techniques in organic chemistry. Methods such as semisynthesis from natural sources like ergosterol and total synthesis from simpler precursors have been reported in the literature. These synthetic routes enable the production of sufficient quantities of (24S)-3β-Hydroxyergost-5-en-7-one for both research and potential commercial applications.

In conclusion, (24S)-3β-Hydroxyergost-5-en-7-one (CAS No. 156767-69-0) is a multifaceted steroidal compound with promising biological activities. Its anti-inflammatory, antifungal, and cytotoxic properties make it a valuable target for further research and development in medicinal chemistry and pharmacology. As ongoing studies continue to uncover new insights into its mechanisms of action, the potential therapeutic applications of (24S)-3β-Hydroxyergostanone are likely to expand, contributing to advancements in healthcare.

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